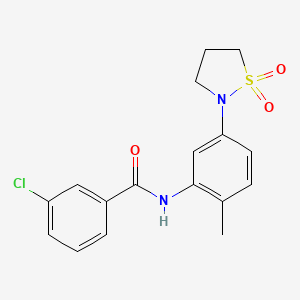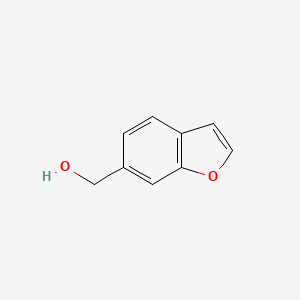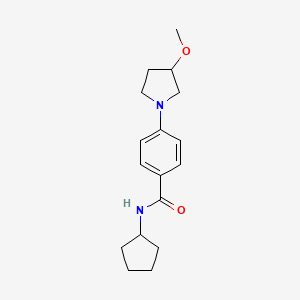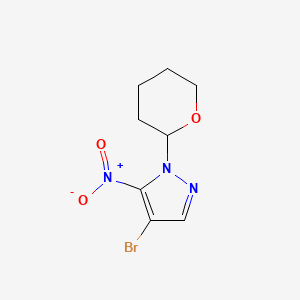
4-(((3-(Trifluoromethyl)phenyl)imino)methyl)phenyl 4-chlorobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(((3-(Trifluoromethyl)phenyl)imino)methyl)phenyl 4-chlorobenzenesulfonate” is a unique chemical that is provided to early discovery researchers as part of a collection of rare and unique chemicals . It has a linear formula of C23H15ClF3NO2 .
Molecular Structure Analysis
The molecular structure of this compound is based on its linear formula C23H15ClF3NO2 . It has a molecular weight of 429.83 . For a detailed molecular structure, it would be best to refer to a trusted chemical database or a peer-reviewed paper.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its linear formula C23H15ClF3NO2 . It has a molecular weight of 429.83 . For a detailed analysis of physical and chemical properties, it would be best to refer to a trusted chemical database or a peer-reviewed paper.Applications De Recherche Scientifique
Synthesis and Characterisation in Nanomaterials
4-Chlorobenzenesulfonate (4-CBS), a component of the chemical , has been intercalated between layers of Zn–Al layered double hydroxides (LDHs) to form a new stable hybrid nanostructured material. This material demonstrates significant potential in the field of nanotechnology due to its unique physical and chemical properties, characterized by X-ray diffraction and infrared spectroscopy (Lakraimi et al., 2006).
Application in Nonlinear Optical Materials
A derivative of 4-chlorobenzenesulfonate has been synthesized and shown to be effective for nonlinear optical applications. This new chromophore exhibits significant potential in the development of advanced optical materials, with studies focusing on its crystallization, molecular packing, and second harmonic generation efficiency (Sundaram et al., 2018).
Exploration in Organometallic Chemistry
Research has also delved into the creation of various metal complexes involving derivatives of 4-chlorobenzenesulfonate. These complexes have been investigated for their potential applications in catalysis, demonstrating a range of catalytic behaviors based on the steric encumbrance around the coordination centre (Akiri et al., 2021).
Applications in Pharmaceutical Research
Although your request excludes information on drug use and dosage, it's noteworthy that related compounds have been explored in pharmaceutical research, including their potential use as antihyperglycemic agents. This highlights the broad spectrum of potential applications for derivatives of 4-chlorobenzenesulfonate in different scientific fields (Kees et al., 1996).
Potential in Photochemistry
Compounds related to 4-chlorobenzenesulfonate have been studied for their unique photochemical behavior. These studies offer insights into the development of photoresponsive materials, which could have significant implications in fields like materials science and molecular electronics (Yang et al., 2004).
Safety and Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the available resources . It’s important to handle all chemicals with appropriate safety measures. For detailed safety and hazard information, it would be best to refer to a Material Safety Data Sheet (MSDS) or a trusted chemical database.
Propriétés
IUPAC Name |
[4-[[3-(trifluoromethyl)phenyl]iminomethyl]phenyl] 4-chlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3NO3S/c21-16-6-10-19(11-7-16)29(26,27)28-18-8-4-14(5-9-18)13-25-17-3-1-2-15(12-17)20(22,23)24/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQMTHNCLKGKTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-methylphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid](/img/structure/B2674033.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl thiophene-3-carboxylate](/img/structure/B2674034.png)
![2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2674035.png)








![1-(Diphenylmethyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B2674050.png)

